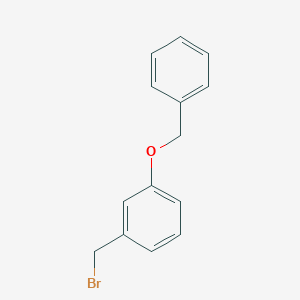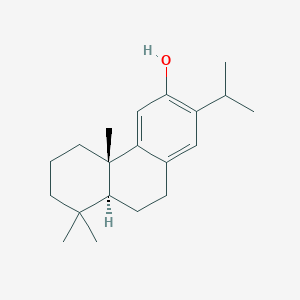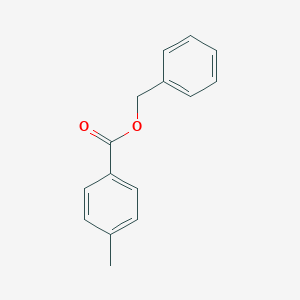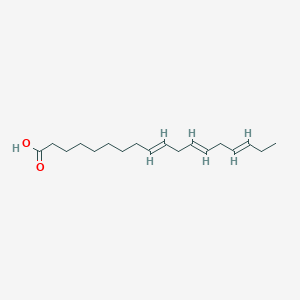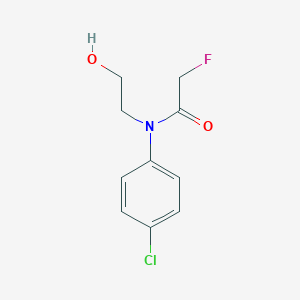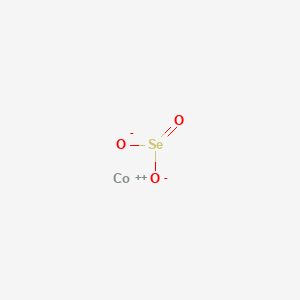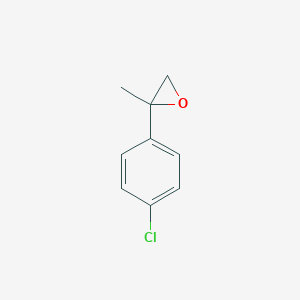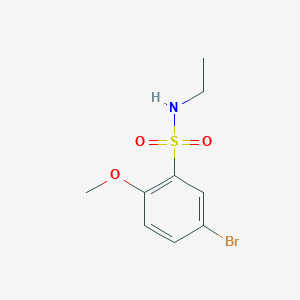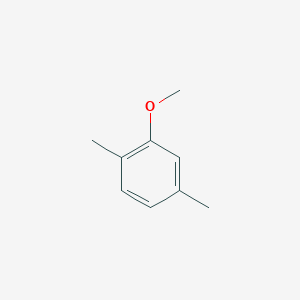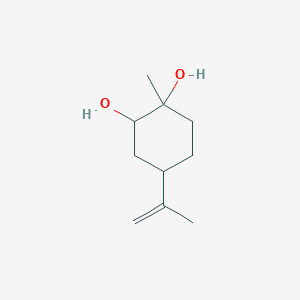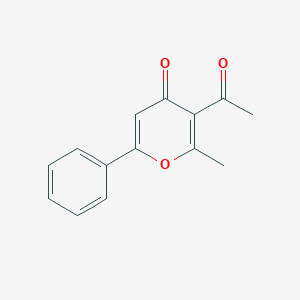
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one, also known as chalcone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Chalcone has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
Chalcone exerts its pharmacological effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. Chalcone has been found to inhibit the activity of various enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. It has also been found to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
Chalcone has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Chalcone has been found to scavenge free radicals and protect cells from oxidative damage. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Chalcone has been found to exhibit antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Chalcone has several advantages as a research tool, including its low toxicity, easy availability, and low cost. However, 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Chalcone can also undergo degradation under certain conditions, which can affect its stability and reproducibility.
Future Directions
There are several future directions for research on 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one, including the development of novel 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one derivatives with improved pharmacological properties. The use of 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one in combination with other drugs for the treatment of various diseases is also an area of interest. The development of 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one-based nanomaterials for drug delivery and imaging applications is another area of research. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one is an area of ongoing research.
Synthesis Methods
Chalcone can be synthesized through various methods, including Claisen-Schmidt condensation, Perkin reaction, and Aldol condensation. Claisen-Schmidt condensation is the most commonly used method for 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one synthesis. In this method, an aromatic aldehyde and a ketone are reacted in the presence of a base catalyst to form 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one.
Scientific Research Applications
Chalcone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, inflammation, and microbial infections. Chalcone has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
10037-18-0 |
|---|---|
Product Name |
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one |
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-acetyl-2-methyl-6-phenylpyran-4-one |
InChI |
InChI=1S/C14H12O3/c1-9(15)14-10(2)17-13(8-12(14)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
HUKAEPJWKUXUBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C |
Other CAS RN |
10037-18-0 |
synonyms |
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
